2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 6-ethoxy-2-hydroxybenzaldehyde in the presence of an appropriate catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, contributing to its antioxidant properties. The imine group can interact with biological molecules, potentially leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with dimethyl groups instead of dimethoxy groups.
2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol: Contains a triazole ring and a sulfanyl group.
Uniqueness
2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups, along with the imine and phenolic functionalities, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-15-7-5-6-12(17(15)19)11-18-13-8-9-14(20-2)16(10-13)21-3/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRAHFFPFYRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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